molecular formula C18H21N5O3 B2527643 2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-51-2

2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2527643
CAS No.: 922087-51-2
M. Wt: 355.398
InChI Key: QUWVFEAYMPDESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity . Structurally, it features a 3-methylbenzyl group at the 5-position of the pyrazolo[3,4-d]pyrimidine core and a 2-methoxyacetamide side chain linked via an ethyl bridge.

Properties

IUPAC Name

2-methoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-13-4-3-5-14(8-13)10-22-12-20-17-15(18(22)25)9-21-23(17)7-6-19-16(24)11-26-2/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWVFEAYMPDESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation and are implicated in various cancers and other proliferative diseases .

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit the growth of human cancer cell lines with IC50 values in the low micromolar range. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through CDK inhibition .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of compounds featuring similar structures. For example, certain derivatives demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.039 mg/mL to 0.078 mg/mL against various bacterial strains .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the anticancer efficacy of a pyrazolo[3,4-d]pyrimidine derivative on multiple myeloma cells. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. The study concluded that such compounds could serve as promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent antibacterial effects with low MIC values, suggesting their potential as new antimicrobial agents in treating infections caused by resistant strains .

Research Findings Summary

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerHuman cancer cell linesLow micromolar range
AntimicrobialS. aureus0.039 - 0.078 mg/mL
AntimicrobialE. coli0.0195 - 0.039 mg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name / Identifier Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Structural Features Notes
Target compound: 2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide R1: 3-methylbenzyl; R2: -OCH3; R3: H C21H23N5O3 393.44* 3-methylbenzyl (lipophilic), methoxy (polar), ethyl linker Potential enhanced solubility due to methoxy group
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide R1: 4-methylbenzyl; R2: 2,4-dichlorophenoxy; R3: H C25H23Cl2N5O3 520.39 Dichlorophenoxy (electron-withdrawing), 4-methylbenzyl Higher lipophilicity; may affect membrane permeability
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide R1: 3-chlorobenzyl; R2: -OCH2CH3; R3: H C18H20ClN5O3 389.80 Chlorobenzyl (electron-deficient), ethoxy (flexible side chain) Chlorine may enhance binding to hydrophobic pockets
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide R1: 3-chlorobenzyl; R2: thiophen-2-yl; R3: H C20H18ClN5O2S 427.90 Thiophene (aromatic, π-stacking potential) Sulfur atom may influence metabolic stability
2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide R1: phenyl; R2: 3-methoxyphenoxy; R3: H C20H17N5O4 391.38 Phenyl at pyrimidine N1; 3-methoxyphenoxy (bulky) Bulky substituents may reduce solubility

*Calculated molecular weight based on formula C21H23N5O3.

Structural and Functional Insights

The ethoxy group in ’s compound introduces flexibility but may reduce metabolic stability compared to rigid aromatic substituents .

Impact of Benzyl Modifications :

  • Substitution at the benzyl position (e.g., 3-methyl vs. 3-chloro) alters electronic and steric properties. The 3-chlorobenzyl group () may enhance target affinity through halogen bonding, whereas the 3-methyl group (target compound) offers a less polar interaction .

Role of the Acetamide Side Chain: The methoxyacetamide in the target compound contrasts with thiophen-2-yl () or dichlorophenoxy () moieties. Thiophene’s π-system could facilitate interactions with aromatic residues in enzyme active sites , while dichlorophenoxy may induce steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.